2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride
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Overview
Description
2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is a useful research compound. Its molecular formula is C7H12BClN2O2 and its molecular weight is 202.45 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including 2-(dimethylamino)pyridine-5-boronic acid dihydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid group from this compound is then transferred to the palladium, completing the transmetalation process .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways involved in the synthesis of complex organic compounds . The exact downstream effects of these pathways can vary widely depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . By facilitating these reactions, this compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a catalyst in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. The boronic acid group in the compound facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides. This interaction is crucial for the transmetalation step in the coupling reaction, where the organic group is transferred from boron to palladium .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. The compound can inhibit enzymes that contain active site serine residues by forming a covalent bond with the hydroxyl group of serine. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity .
Properties
CAS No. |
265664-54-8 |
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Molecular Formula |
C7H12BClN2O2 |
Molecular Weight |
202.45 g/mol |
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C7H11BN2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H |
InChI Key |
BYTHNGVVOWWTSO-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.Cl.Cl |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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